

Practical Guide to Working with LLO (91-99) in the Lab

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Compound of Interest

Compound Name: LLO (91-99)

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Introduction

Listeriolysin O (LLO) is a crucial virulence factor of the intracellular bacterium *Listeria monocytogenes*. The peptide fragment spanning amino acids 91-99 of LLO (sequence: GYKDGNEYI) is a well-characterized, immunodominant H2-K'd'-restricted epitope.[1][2][3] This peptide is presented by major histocompatibility complex (MHC) class I molecules on the surface of infected cells, leading to the activation of a robust CD8+ T cell response and cytotoxic T lymphocyte (CTL) activity.[4][5] This potent immunogenicity has made the **LLO (91-99)** peptide a valuable tool in immunology research, particularly in the fields of infectious disease, vaccine development, and cancer immunotherapy.[6][7][8]

These application notes provide a practical guide for researchers working with the **LLO (91-99)** peptide in a laboratory setting. Detailed protocols for key experiments, quantitative data for experimental design, and visualizations of relevant pathways and workflows are presented to facilitate the effective use of this important immunological tool.

Data Presentation

The following tables summarize quantitative data extracted from various studies to aid in the design of experiments involving the **LLO (91-99)** peptide.

Table 1: **LLO (91-99)** Peptide Concentrations for In Vitro Assays

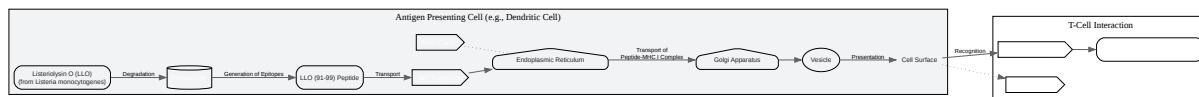
Assay Type	Cell Type	Peptide Concentration	Incubation Time	Reference(s)
Dendritic Cell (DC) Pulsing	Bone Marrow-Derived DCs (BMDCs)	5 μ M	1 hour	[2][9]
DC Pulsing	Cultured DCs	50 μ g/mL	24 hours	[6]
Cytotoxic T Lymphocyte (CTL) Assay	P815 target cells	10^{-9} M	60 minutes	[10]
CTL Assay	J774 target cells	5 μ M	Not specified	[2]
In Vitro T-Cell Stimulation	Splenocytes	1 μ g/mL	5 hours	[11]
ELISPOT Assay	Splenocytes	10^{-11} M (minimum)	Overnight	[12]

Table 2: Cell Numbers for In Vivo Experiments

Experiment Type	Cell Type	Number of Cells per Mouse	Administration Route	Reference(s)
DC Vaccination	LLO (91-99)-pulsed BMDCs	2×10^6	Intratracheal	[2][9]
DC Vaccination	LLO (91-99)-pulsed DCs	1×10^6	Intraperitoneal	[6]
Adoptive Transfer (In Vivo CTL Assay)	CFSE-labeled splenocytes	$10\text{-}20 \times 10^6$	Intravenous	[13]

Mandatory Visualizations

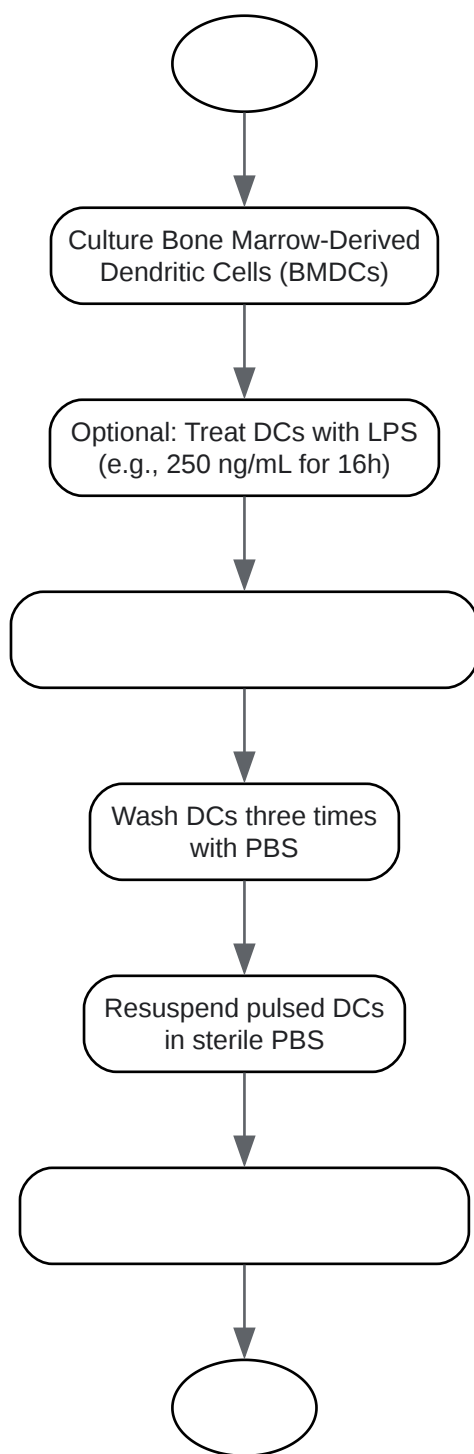
Signaling Pathway



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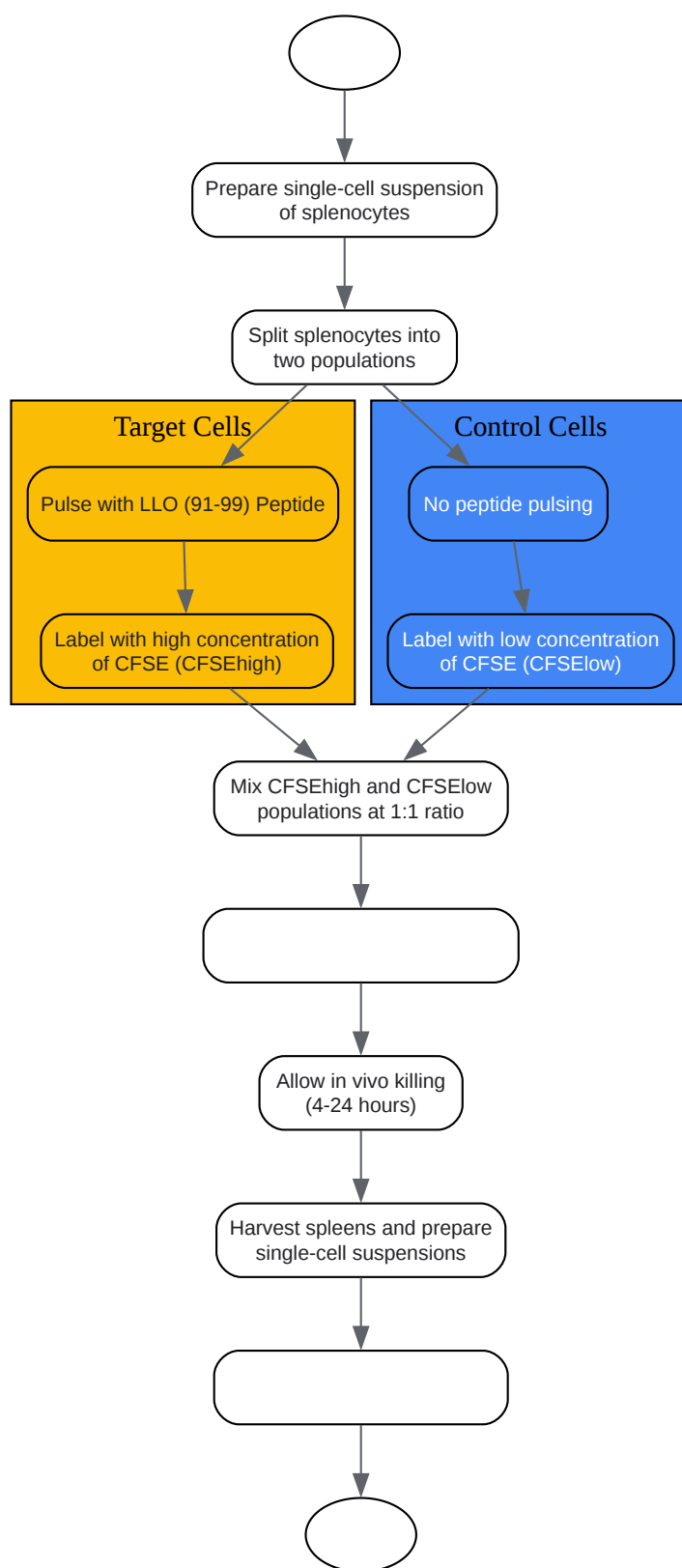
Caption: MHC Class I presentation pathway for the **LLO (91-99)** epitope.

Experimental Workflows



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Caption: Workflow for pulsing dendritic cells with **LLO (91-99)** peptide.



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Caption: Workflow for an in vivo cytotoxic T lymphocyte (CTL) assay.

Experimental Protocols

Protocol 1: Pulsing Dendritic Cells with LLO (91-99) Peptide for Vaccination

This protocol describes the preparation of **LLO (91-99)**-pulsed dendritic cells for in vivo vaccination studies in mice.[\[2\]](#)[\[6\]](#)[\[9\]](#)

Materials:

- Bone marrow cells from mice (e.g., BALB/c)
- Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
- Recombinant murine Interleukin-4 (IL-4)
- Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
- **LLO (91-99)** peptide (GYKDGNEYI)
- Lipopolysaccharide (LPS) (optional, for DC maturation)
- Phosphate-buffered saline (PBS), sterile
- Trypan blue solution
- 6-well and 96-well culture plates

Procedure:

- Generation of Bone Marrow-Derived Dendritic Cells (BMDCs):
 - Harvest bone marrow from the femurs and tibias of mice.
 - Culture the bone marrow cells in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 20 ng/mL) and IL-4 (e.g., 10 ng/mL) for 6-7 days.

- On day 3, gently swirl the plates, aspirate half of the medium, and replace it with fresh medium containing GM-CSF and IL-4.
- On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are immature DCs.
- DC Maturation (Optional):
 - For enhanced immunogenicity, DCs can be matured by adding LPS (e.g., 250 ng/mL) to the culture for the final 16-24 hours of culture.
- Pulsing with **LLO (91-99)** Peptide:
 - Harvest the mature or immature DCs and wash them with PBS.
 - Resuspend the DCs in serum-free medium or PBS.
 - Add the **LLO (91-99)** peptide to a final concentration of 5 μ M.[\[2\]](#)[\[9\]](#)
 - Incubate for 1 hour at 37°C in a humidified incubator with 5% CO₂.
- Washing and Preparation for Injection:
 - After incubation, wash the peptide-pulsed DCs three times with sterile PBS to remove excess, unbound peptide.
 - Count the cells and assess viability using trypan blue exclusion.
 - Resuspend the final cell pellet in sterile PBS at the desired concentration for injection (e.g., 2×10^7 cells/mL for a 50 μ L injection volume).
- In Vivo Administration:
 - Anesthetize the recipient mice.
 - Administer 2×10^6 peptide-pulsed DCs in 50 μ L of sterile PBS per mouse via the desired route (e.g., intratracheally or intraperitoneally).[\[2\]](#)[\[6\]](#)[\[9\]](#)

Protocol 2: In Vivo Cytotoxic T Lymphocyte (CTL) Assay

This protocol details a method to measure the in vivo cytotoxic activity of **LLO (91-99)**-specific CD8+ T cells.^[13]

Materials:

- Splenocytes from syngeneic naive mice
- **LLO (91-99)** peptide
- Carboxyfluorescein succinimidyl ester (CFSE)
- Complete RPMI-1640 medium
- PBS, sterile
- Immunized and naive recipient mice
- Flow cytometer

Procedure:

- Preparation of Target and Control Cells:
 - Prepare a single-cell suspension of splenocytes from naive syngeneic mice.
 - Divide the splenocyte suspension into two equal populations.
- Target Cell Population (CFSE^{high}):
 - Pulse one population of splenocytes with the **LLO (91-99)** peptide (e.g., 1 μ M) in complete RPMI-1640 medium for 1 hour at 37°C.
 - Wash the cells twice with PBS to remove excess peptide.
 - Resuspend the cells in PBS and label them with a high concentration of CFSE (e.g., 5 μ M) for 10 minutes at 37°C.

- Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
- Wash the cells twice with PBS.
- Control Cell Population (CFSE_{low}):
 - Incubate the second population of splenocytes in medium without the peptide under the same conditions.
 - Wash the cells and label them with a low concentration of CFSE (e.g., 0.5 μ M).
 - Quench and wash the cells as described for the target population.
- Adoptive Transfer:
 - Resuspend both the CFSE_{high} (target) and CFSE_{low} (control) cell populations in sterile PBS.
 - Mix the two populations at a 1:1 ratio.
 - Inject a total of $10\text{--}20 \times 10^6$ cells in a volume of 200 μ L intravenously into both immunized and naive (control) recipient mice.
- In Vivo Killing and Analysis:
 - Allow the in vivo killing to proceed for 4-24 hours.
 - Euthanize the recipient mice and harvest their spleens.
 - Prepare single-cell suspensions from the spleens.
 - Analyze the cell suspensions by flow cytometry, gating on the CFSE-positive populations.
 - Calculate the percentage of specific lysis using the following formula:
 - $\text{Ratio} = (\% \text{ CFSE}_{\text{low}} / \% \text{ CFSE}_{\text{high}})$
 - $\% \text{ Specific Lysis} = [1 - (\text{Ratio naive} / \text{Ratio immunized})] \times 100$

Protocol 3: IFN- γ ELISPOT Assay

This protocol outlines the steps for an Enzyme-Linked Immunospot (ELISPOT) assay to quantify **LLO (91-99)**-specific, IFN- γ -secreting cells.[\[12\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- 96-well ELISPOT plates (e.g., with PVDF membrane)
- Capture anti-mouse IFN- γ antibody
- Biotinylated detection anti-mouse IFN- γ antibody
- Streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP) conjugate
- AP or HRP substrate (e.g., BCIP/NBT or AEC)
- **LLO (91-99)** peptide
- Splenocytes from immunized and naive mice
- Complete RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- PBS and PBS-Tween 20 (0.05%)
- 70% Ethanol
- Automated ELISPOT reader or dissecting microscope

Procedure:

- Plate Coating (Day 1):
 - Pre-wet the ELISPOT plate wells with 15 μ L of 70% ethanol for 1 minute.
 - Wash the wells three times with 150 μ L of sterile PBS.

- Coat each well with the capture anti-mouse IFN- γ antibody (e.g., 10 $\mu\text{g/mL}$ in sterile PBS) and incubate overnight at 4°C.
- Cell Plating (Day 2):
 - Wash the plate three times with sterile PBS to remove unbound capture antibody.
 - Block the membrane with 150 μL of complete RPMI-1640 medium for at least 2 hours at 37°C.
 - Prepare single-cell suspensions of splenocytes from immunized and naive mice.
 - Decant the blocking medium from the plate.
 - Add splenocytes to the wells at a desired density (e.g., 2×10^5 to 5×10^5 cells/well).
 - Stimulate the cells by adding the **LLO (91-99)** peptide to the appropriate wells at a final concentration of 1-10 $\mu\text{g/mL}$. Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A or PHA).
 - Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO_2 .
- Detection (Day 3):
 - Wash the plate six times with PBS-Tween 20 to remove the cells.
 - Add the biotinylated detection anti-mouse IFN- γ antibody to each well and incubate for 2 hours at room temperature.
 - Wash the plate six times with PBS-Tween 20.
 - Add the streptavidin-AP or -HRP conjugate and incubate for 1 hour at room temperature.
 - Wash the plate six times with PBS-Tween 20, followed by three final washes with PBS.
 - Add the substrate solution and incubate until distinct spots develop (5-30 minutes).
 - Stop the reaction by washing thoroughly with distilled water.

- Allow the plate to dry completely.
- Spot Analysis:
 - Count the spots in each well using an automated ELISPOT reader or a dissecting microscope.
 - The number of spots corresponds to the number of IFN- γ -secreting cells. The frequency of antigen-specific cells is calculated by subtracting the number of spots in the negative control wells from the number of spots in the peptide-stimulated wells.

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